4-(1,3-benzothiazol-2-yl)-N-methylaniline
Overview
Description
4-(1,3-benzothiazol-2-yl)-N-methylaniline, also known as BTA, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTA is a derivative of benzothiazole, which is a class of organic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthesis and Biological Evaluation
4-(1,3-Benzothiazol-2-yl)-N-Methylaniline and its derivatives have been explored for their potential in medicinal chemistry. A study by Amnerkar et al. (2015) synthesized a series of similar compounds for antibacterial, antifungal, and anthelmintic activities. These compounds displayed significant antimicrobial activity against various bacteria and fungi, as well as anthelmintic activity against earthworm species, highlighting their potential in the development of new antimicrobial agents (Amnerkar, Bhongade, & Bhusari, 2015).
Anticancer Activity
Compounds containing the benzothiazole moiety, similar to 4-(1,3-Benzothiazol-2-yl)-N-Methylaniline, have been investigated for their anticancer properties. Havrylyuk et al. (2010) performed antitumor screening on several novel 4-thiazolidinones with benzothiazole moiety, revealing anticancer activity on various cancer cell lines. This indicates the potential of these compounds in the development of new anticancer drugs (Havrylyuk et al., 2010).
Corrosion Inhibition and Material Science Applications
In material science, derivatives of benzothiazole have been examined for their corrosion inhibition properties. Nayak and Bhat (2023) synthesized compounds related to 4-(1,3-Benzothiazol-2-yl)-N-Methylaniline and evaluated their antibacterial activity and efficiency in inhibiting corrosion in mild steel. This research underscores the potential application of these compounds in protecting materials against corrosion, which is crucial in various industrial settings (Nayak & Bhat, 2023).
Chemical Synthesis and Heterocyclic Chemistry
These compounds have also been a focus in heterocyclic chemistry, where they are used as intermediates in the synthesis of other complex molecules. Dong et al. (2002) synthesized novel benzothiazoles from o-methylaniline, demonstrating the use of these compounds in constructing complex molecular structures. This research highlights the importance of benzothiazole derivatives in synthetic chemistry, providing a pathway to a range of heterocyclic compounds (Dong, Quan, Chai, & Mao, 2002).
Safety And Hazards
The safety and hazards associated with benzothiazole derivatives can also vary. For example, 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone is considered hazardous and can cause severe skin burns and eye damage5.
Future Directions
Benzothiazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing benzothiazole-based drugs with improved efficacy and safety profiles1.
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJRKGXJBXPBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431602 | |
Record name | BTA-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzothiazol-2-yl)-N-methylaniline | |
CAS RN |
439858-28-3 | |
Record name | BTA-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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